molecular formula C18H12ClNOS B14161072 7H-Benzo[c]phenothiazine, 7-chloroacetyl- CAS No. 3640-00-4

7H-Benzo[c]phenothiazine, 7-chloroacetyl-

Cat. No.: B14161072
CAS No.: 3640-00-4
M. Wt: 325.8 g/mol
InChI Key: FMZRZAWQHRDTEP-UHFFFAOYSA-N
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Description

7H-Benzo[c]phenothiazine, 7-chloroacetyl-: is a chemical compound with the molecular formula C18H12ClNOS . It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]phenothiazine, 7-chloroacetyl- typically involves the chlorination of benzo[c]phenothiazine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7H-Benzo[c]phenothiazine, 7-chloroacetyl- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .

Medicine: The compound is being investigated for its potential therapeutic properties. Derivatives of phenothiazine have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, 7H-Benzo[c]phenothiazine, 7-chloroacetyl- is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for use in textiles and coatings .

Mechanism of Action

The mechanism of action of 7H-Benzo[c]phenothiazine, 7-chloroacetyl- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where the compound can selectively target and kill cancer cells .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential use in multiple fields make it a versatile and valuable compound .

Properties

CAS No.

3640-00-4

Molecular Formula

C18H12ClNOS

Molecular Weight

325.8 g/mol

IUPAC Name

1-benzo[c]phenothiazin-7-yl-2-chloroethanone

InChI

InChI=1S/C18H12ClNOS/c19-11-17(21)20-14-7-3-4-8-16(14)22-18-13-6-2-1-5-12(13)9-10-15(18)20/h1-10H,11H2

InChI Key

FMZRZAWQHRDTEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3C(=O)CCl

Origin of Product

United States

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